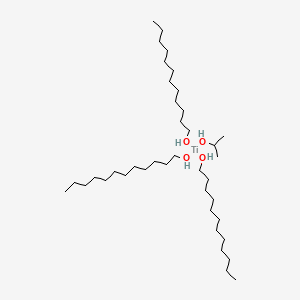
Tris(dodecan-1-olato)(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(Dodecan-1-olato)(propan-2-olato)titanium: is an organotitanium compound with the molecular formula C39H82O4Ti . It is known for its unique structure, where titanium is coordinated with three dodecan-1-olato ligands and one propan-2-olato ligand. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of tris-(Dodecan-1-olato)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with dodecan-1-ol and propan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tris-(Dodecan-1-olato)(propan-2-olato)titanium can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: This compound can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the alkoxo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using other alcohols or alkoxides under controlled conditions.
Major Products
Oxidation: The major products include higher oxidation state titanium compounds.
Reduction: The products are lower oxidation state titanium compounds.
Substitution: The products depend on the nature of the substituting ligand.
Applications De Recherche Scientifique
Chemistry
- Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
- Employed in the preparation of high-performance polymers and materials.
Biology and Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Studied for its antimicrobial properties and potential use in coatings for medical devices.
Industry
- Utilized in the production of coatings and adhesives due to its strong binding properties.
- Applied in the manufacturing of high-performance composites and materials .
Mécanisme D'action
Molecular Targets and Pathways
- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.
- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.
- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetraisopropoxide: Similar in structure but with four isopropanol ligands instead of a combination of dodecan-1-ol and propan-2-ol.
Titanium tetrabutoxide: Contains four butanol ligands, differing in the alkoxo groups attached to the titanium center.
Uniqueness
- Tris-(Dodecan-1-olato)(propan-2-olato)titanium is unique due to the combination of long-chain dodecan-1-ol and shorter propan-2-ol ligands, providing distinct solubility and reactivity properties.
- Its mixed ligand environment offers versatility in catalytic applications and material synthesis.
Propriétés
Numéro CAS |
68443-49-2 |
|---|---|
Formule moléculaire |
C39H86O4Ti |
Poids moléculaire |
667.0 g/mol |
Nom IUPAC |
dodecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
Clé InChI |
ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


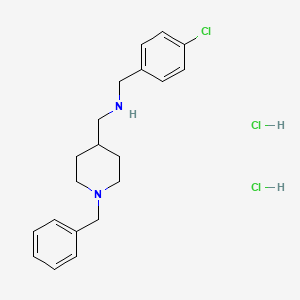
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
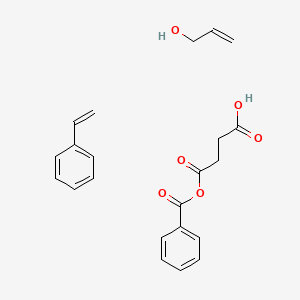
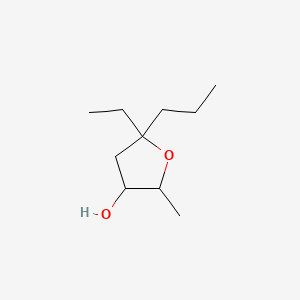
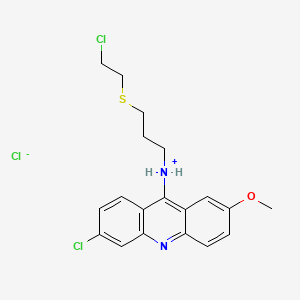
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
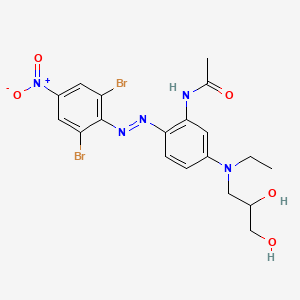
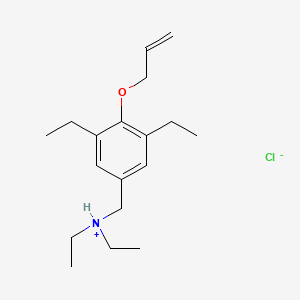
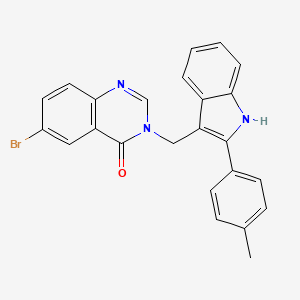
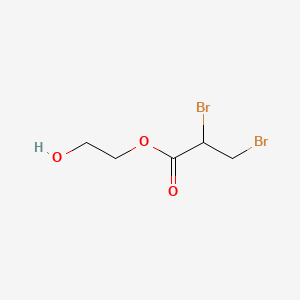
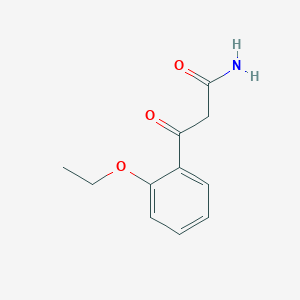

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)

